4-Benzoylphenyl methacrylate
Overview
Description
4-Benzoylphenyl methacrylate is an organic compound with the molecular formula C₁₇H₁₄O₃. It is a derivative of methacrylic acid and benzophenone, characterized by the presence of a benzoyl group attached to the phenyl ring of methacrylate. This compound is known for its versatility and is used in various fields, including polymer chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzoylphenyl methacrylate can be synthesized through the esterification of methacrylic acid with 4-hydroxybenzophenone. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Benzoylphenyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Photoreactions: As a photosensitizer, it can produce free radicals or ions under ultraviolet light, triggering photochemical reactions.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used in the polymerization process.
Photoreactions: Ultraviolet light is used to activate the photosensitizing properties of the compound.
Major Products Formed:
Scientific Research Applications
4-Benzoylphenyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used to synthesize polymers with specific properties, such as high transparency and photochemical stability.
Materials Science: The compound is employed in the development of advanced materials, including optical films and coatings.
Biology and Medicine: Its photoreactive properties make it useful in the development of photosensitive materials for biomedical applications.
Mechanism of Action
4-Benzoylphenyl methacrylate acts as a photosensitizer, producing free radicals or ions under ultraviolet light. These reactive species can initiate polymerization or other photochemical reactions. The benzoyl group in the compound plays a crucial role in absorbing ultraviolet light and facilitating the generation of reactive intermediates .
Comparison with Similar Compounds
Methyl methacrylate: Another methacrylate ester used in polymer synthesis.
Benzophenone: A compound with similar photoreactive properties.
Uniqueness: 4-Benzoylphenyl methacrylate combines the properties of methacrylate esters and benzophenone, making it a versatile compound with unique photoreactive and polymerizable characteristics. Its ability to act as both a monomer and a photosensitizer sets it apart from other similar compounds .
Properties
IUPAC Name |
(4-benzoylphenyl) 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-12(2)17(19)20-15-10-8-14(9-11-15)16(18)13-6-4-3-5-7-13/h3-11H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWGNBFHIFRNEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801019359 | |
Record name | 4-Benzoylphenyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801019359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56467-43-7 | |
Record name | 4-Benzoylphenyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56467-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzoylphenyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801019359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-propenoic acid, 2-methyl-, 4-benzoylphenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes BPMA a suitable component for creating crosslinked polymer networks, and what are the benefits of such networks in material science?
A1: BPMA features a photoactive benzophenone group that facilitates crosslinking upon UV irradiation [, ]. This crosslinking capability allows for the creation of stable polymer networks with enhanced mechanical properties and resistance to solvents [, ]. These properties make BPMA-containing polymers suitable for applications such as coatings, adhesives, and biomaterials.
Q2: How does the incorporation of BPMA affect the thermal properties of copolymers?
A2: Studies have shown that incorporating BPMA into copolymers generally increases their glass transition temperature (Tg) []. This increase in Tg is attributed to the rigid structure of the benzophenone moiety, which hinders chain mobility and enhances thermal stability.
Q3: Can you explain the role of BPMA in the development of organic electrochromic devices (ECDs) and how it contributes to their performance?
A3: BPMA plays a crucial role in ECDs by enabling the fabrication of highly transparent and electrochemically stable ion storage layers []. When copolymerized with 2,2,6,6-tetramethyl-4-piperidinyloxy methacrylate (PTMA) and subsequently photo-crosslinked, the resulting thin film exhibits improved electrochemical stability due to reduced dissolution in electrolytes []. This enhanced stability, coupled with high transparency, makes BPMA-containing polymers promising candidates for use in ECDs.
Q4: How does BPMA contribute to the fabrication of fluorescent nanogels, and what makes these nanogels unique?
A4: BPMA serves as a precursor to create aggregation-induced emission (AIE)-active spacers within nanogels []. Through a multi-step synthesis, the benzophenone groups of BPMA are converted into tetraphenylethylene (TPE) units, which act as AIE luminogens []. These nanogels exhibit strong fluorescence in both aggregated and dilute solutions due to the restricted movement of TPE within the crosslinked network []. This property makes them valuable for applications like fluorescent macromolecular additives and imaging probes.
Q5: How can the epoxide content be controlled in BPMA-containing copolymers, and what are the potential applications of such control?
A5: The epoxide content in BPMA-containing copolymers can be precisely controlled by adjusting the ratio of glycidyl methacrylate during copolymerization []. This control allows for tailoring the material's properties, such as its reactivity towards ring-opening reactions []. By controlling the epoxide content, researchers can fine-tune the surface functionality of coatings for applications like biopatterning, active packaging, and nanotechnology [].
Q6: What are the implications of BPMA's photoactive nature in the context of degradable anti-biofouling coatings?
A6: The photoactive benzophenone group in BPMA enables UV-induced crosslinking, leading to the formation of stable coatings []. Furthermore, this photoactivity can be harnessed to control the degradation rate of these coatings []. By adjusting the composition of copolymers containing BPMA and other degradable components, researchers can fine-tune the degradation rate and swelling ratio of the coatings, enabling the development of materials with predictable lifetimes for applications like marine anti-biofouling coatings [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.